3-(2-methylprop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
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Overview
Description
3-(2-METHYLPROP-2-EN-1-YL)-2-(PROP-2-EN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a quinazoline moiety fused with a cyclohexane ring, along with various functional groups that contribute to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHYLPROP-2-EN-1-YL)-2-(PROP-2-EN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives and cyclohexanone, which undergo a series of condensation, cyclization, and functional group modifications. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and the use of catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro linkage and its effects on molecular stability and reactivity.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The spiro structure is known to enhance binding affinity and specificity.
Medicine
In medicinal chemistry, this compound and its analogs are investigated for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-METHYLPROP-2-EN-1-YL)-2-(PROP-2-EN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro linkage and functional groups contribute to its binding affinity and selectivity, modulating the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,2’-quinazoline]: A simpler spiro compound with similar structural features.
2-(Prop-2-en-1-ylsulfanyl)quinazoline: A derivative with a similar functional group arrangement.
Uniqueness
The uniqueness of 3-(2-METHYLPROP-2-EN-1-YL)-2-(PROP-2-EN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE lies in its complex structure, which combines multiple functional groups and a spiro linkage
Properties
Molecular Formula |
C24H28N2OS |
---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
3-(2-methylprop-2-enyl)-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C24H28N2OS/c1-4-14-28-23-25-21-19-11-7-6-10-18(19)15-24(12-8-5-9-13-24)20(21)22(27)26(23)16-17(2)3/h4,6-7,10-11H,1-2,5,8-9,12-16H2,3H3 |
InChI Key |
XRMSFWDCAARFGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SCC=C |
Origin of Product |
United States |
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